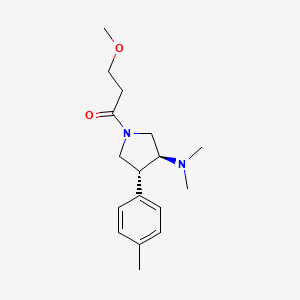
3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, this compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide are mainly related to its anticancer and antimicrobial properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has also been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its high potency and selectivity against cancer cells and microorganisms. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the study of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. These include the development of new analogs with improved solubility and reduced toxicity, the investigation of its potential use in combination with other anticancer and antimicrobial agents, and the evaluation of its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a promising compound with significant potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
3-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
3-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJCPCHIFAGTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methoxypropyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663869.png)
![(4aR*,8aR*)-2-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5663874.png)




![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)

![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)
![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)